![molecular formula C6H2BrCl2N3 B032496 3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine CAS No. 114040-06-1](/img/structure/B32496.png)
3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine
Vue d'ensemble
Description
3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine is a heterocyclic compound with the molecular formula C6H2BrCl2N3. It is a derivative of pyrazolo[1,5-a]pyrimidine, characterized by the presence of bromine and chlorine atoms at specific positions on the ring structure.
Applications De Recherche Scientifique
Medicinal Chemistry
3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine serves primarily as a chemical intermediate in the synthesis of various pharmaceuticals. Its structure is a valuable scaffold for developing compounds targeting specific biological pathways.
Potential Therapeutic Applications
Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of mitogen-activated protein kinases (MAPKs), which are crucial in cancer signaling pathways. The inhibition of these kinases suggests potential applications in cancer therapy and other diseases where MAPK pathways are implicated .
Table 1: Summary of Biological Activities
Synthetic Applications
The compound is synthesized through various methods, often involving the cyclization of appropriate precursors. One common method includes microwave-assisted synthesis, which enhances yield and purity.
Synthetic Routes
- Cyclization Methods : Involves the reaction of 3-bromo-1H-pyrazole-5-amine with β-enaminone derivatives.
- Optimization Techniques : Use of continuous flow reactors to improve efficiency and sustainability.
Material Science
This compound's unique photophysical properties make it suitable for applications in material science:
- Organic Light Emitting Devices (OLEDs) : Its stability and reactivity allow it to be used in the development of advanced materials for OLEDs.
- Fluorescent Probes : The compound can be utilized as a fluorescent probe in bioimaging applications due to its ability to interact with light effectively .
Case Study 1: TTK Inhibitors Development
In a study focused on the development of TTK inhibitors, this compound was identified as a key intermediate. The research demonstrated that derivatives of this compound exhibited potent inhibitory activity against TTK (a kinase involved in cell cycle regulation), with one compound showing an IC value of 0.1 nM. This highlights its potential as an anticancer agent .
Case Study 2: Antimicrobial Activity Assessment
Another study explored the antimicrobial properties of pyrazolo[1,5-a]pyrimidine derivatives, including this compound. The results indicated promising antibacterial activity against several strains, suggesting its utility in developing new antimicrobial agents.
Mécanisme D'action
Target of Action
3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine is primarily used in the synthesis of inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MAPKAPK2) . MAPKAPK2 plays a crucial role in cellular responses to stress and inflammation .
Mode of Action
As an intermediate in the synthesis of mapkapk2 inhibitors, it likely interacts with this kinase to inhibit its activity . This inhibition could alter the phosphorylation state of various proteins, affecting their function and ultimately leading to anti-inflammatory effects .
Biochemical Pathways
The compound is involved in the MAPK signaling pathway, which regulates a variety of cellular activities including gene expression, mitosis, differentiation, and cell survival/apoptosis . By inhibiting MAPKAPK2, the compound could affect these processes, potentially leading to anti-inflammatory effects .
Result of Action
The inhibition of MAPKAPK2 by this compound could lead to a decrease in the phosphorylation of various proteins, potentially resulting in anti-inflammatory effects . The specific molecular and cellular effects would depend on the context of the cells and tissues in which the compound is active .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For example, factors such as pH and temperature could affect the compound’s stability and activity. Additionally, the presence of other molecules could impact its efficacy, either through direct interactions or by affecting the same pathways .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine typically involves the reaction of pyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione with phosphorus oxychloride (POCl3) and N,N-dimethylaniline. The reaction mixture is refluxed for several hours, followed by neutralization and extraction to isolate the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reagents and conditions as in laboratory synthesis, with optimizations for yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound, potentially altering its reactivity and applications.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted pyrazolo[1,5-a]pyrimidines, while oxidation and reduction can lead to changes in the oxidation state of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5,7-Dichloropyrazolo[1,5-a]pyrimidine
- 3,5-Dichloropyrazolo[1,5-a]pyrimidine
- 5,7-Dichloro-3-iodopyrazolo[1,5-a]pyrimidine
- 5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Uniqueness
3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. This dual halogenation can enhance the compound’s potential as a versatile building block in synthetic chemistry and its effectiveness in various applications compared to its analogs .
Activité Biologique
3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine is a heterocyclic compound with the molecular formula CHBrClN. This compound has garnered attention in medicinal chemistry due to its potential as a kinase inhibitor and its applications in various biological studies. The presence of bromine and chlorine atoms in its structure significantly influences its chemical reactivity and biological activity.
Target Kinases
The primary biological activity of this compound is associated with its role as an inhibitor of mitogen-activated protein kinase-activated protein kinase 2 (MAPKAPK2) . This kinase is involved in critical cellular processes such as gene expression, cell cycle regulation, differentiation, and apoptosis. By inhibiting MAPKAPK2, the compound can potentially reduce the phosphorylation of various downstream proteins, leading to anti-inflammatory effects and modulation of cancer cell proliferation.
Biochemical Pathways
The compound interacts with the MAPK signaling pathway, which is crucial for mediating responses to growth factors and stress signals. Inhibition of MAPKAPK2 can disrupt these pathways, potentially leading to therapeutic effects in conditions characterized by excessive kinase activity, such as cancer and inflammatory diseases.
Anticancer Potential
Research indicates that this compound exhibits significant anticancer properties. It has been utilized as a building block for synthesizing compounds targeting cyclin-dependent kinases (CDKs), particularly CDK2 and PDK1. These kinases are essential for regulating cell cycle progression, and their inhibition can lead to reduced tumor growth and proliferation in various cancer types.
Study | Findings |
---|---|
Losiewiecz et al. (2004) | Identified pyrazolo[1,5-a]pyrimidines as effective inhibitors of CDK2, demonstrating their potential in cancer therapy. |
Recent Studies (2023) | Highlighted the efficacy of pyrazolo derivatives against FLT3 mutations in acute myeloid leukemia (AML), indicating a broader application in hematological malignancies. |
Anti-inflammatory Effects
The compound's ability to inhibit MAPKAPK2 suggests potential anti-inflammatory applications. By modulating the MAPK pathway, it may reduce inflammatory responses in various conditions, making it a candidate for developing anti-inflammatory drugs.
Case Studies
- Inhibition of FLT3 Kinase : A study explored the use of pyrazolo[1,5-a]pyrimidine derivatives as FLT3 inhibitors in AML. The derivatives showed nanomolar inhibitory activity against FLT3-ITD mutations, which are common in AML patients and associated with poor prognosis. This underscores the therapeutic potential of compounds derived from this compound in targeted cancer therapies .
- Kinase Activity Modulation : Another study demonstrated that compounds based on this scaffold could effectively inhibit CDK2 activity. The inhibition led to cell cycle arrest in cancer cell lines, highlighting the compound's role as a potential anticancer agent .
Propriétés
IUPAC Name |
3-bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrCl2N3/c7-3-2-10-12-5(9)1-4(8)11-6(3)12/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJIKMWXLGRVJMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=C(C=N2)Br)N=C1Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrCl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00563620 | |
Record name | 3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00563620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114040-06-1 | |
Record name | 3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00563620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.